

Application Note & Protocol: Quantification of Guaijaverin in Plant Extracts Using HPLC-DAD

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Compound of Interest		
Compound Name:	Guaijaverin	
Cat. No.:	B191363	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guaijaverin (quercetin-3-O-arabinoside) is a flavonoid glycoside found in several medicinal plants, most notably in the leaves of guava (Psidium guajava L.).[1] This bioactive compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial activities. As research into natural product-based pharmaceuticals and nutraceuticals expands, the need for accurate and reliable quantification of such compounds in plant extracts is crucial for quality control, standardization, and formulation development. This application note provides a detailed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of **guaijaverin** in plant extracts.

Principle

This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) to separate **guaijaverin** from other components in a plant extract. The separation is achieved on a C18 stationary phase with a gradient elution of an acidified aqueous mobile phase and an organic modifier. A Diode-Array Detector (DAD) is employed for the detection and quantification of **guaijaverin** by measuring its absorbance at a specific wavelength, which allows for both quantification and peak purity assessment.



Experimental Protocols

- 1. Materials and Reagents
- **Guaijaverin** analytical standard (>98% purity)
- HPLC grade acetonitrile
- HPLC grade methanol
- HPLC grade water
- Formic acid or phosphoric acid (analytical grade)
- Plant material (e.g., dried Psidium guajava leaves)
- Syringe filters (0.45 μm, PTFE or nylon)
- 2. Instrumentation
- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or quaternary pump
 - Autosampler
 - Column oven
 - Diode-Array Detector (DAD)
- Analytical balance
- Ultrasonic bath
- Centrifuge
- Vortex mixer
- 3. Preparation of Standard Solutions



- Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of guaijaverin standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 μg/mL to 100 μg/mL. These will be used to construct the calibration curve.
- 4. Sample Preparation (Plant Extract)
- Grinding: Mill the dried plant material (e.g., guava leaves) into a fine powder.
- Extraction:
 - Accurately weigh 1.0 g of the powdered plant material into a conical flask.
 - Add 20 mL of methanol (or 80% methanol in water).
 - Sonicate the mixture for 30 minutes in an ultrasonic bath.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Collect the supernatant.
 - Repeat the extraction process on the residue two more times.
 - Pool the supernatants and make up the volume to 100 mL with the extraction solvent in a volumetric flask.
- Filtration: Filter the final extract through a 0.45 μ m syringe filter into an HPLC vial before injection.
- 5. HPLC-DAD Chromatographic Conditions



Parameter	Condition	
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)	
Mobile Phase A	Water with 0.1% formic acid	
Mobile Phase B	Acetonitrile with 0.1% formic acid	
Gradient Elution	0-5 min: 10% B5-20 min: 10-30% B20-25 min: 30-50% B25-30 min: 50-10% B (return to initial)	
Flow Rate	1.0 mL/min	
Injection Volume	10 μL	
Column Temperature	30 °C	
Detection Wavelength	254 nm and 350 nm (for peak identification and quantification)	
Run Time	35 minutes	

6. Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:

- Linearity: Analyze the working standard solutions in triplicate to construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be >0.999.
- Precision: Assess intra-day and inter-day precision by analyzing a standard solution at three different concentrations on the same day and on three different days, respectively. The relative standard deviation (%RSD) should be <2%.
- Accuracy: Determine the accuracy by a recovery study. Spike a known amount of guaijaverin standard into a pre-analyzed sample at three different concentration levels. The recovery should be within 95-105%.



• Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculate the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: HPLC-DAD Method Validation Parameters for **Guaijaverin** Quantification (Representative Data)

Parameter	Result	
Linearity Range	1 - 100 μg/mL	
Correlation Coefficient (r²)	> 0.999	
Intra-day Precision (%RSD)	< 1.5%	
Inter-day Precision (%RSD)	< 2.0%	
Accuracy (Recovery)	97.8% - 103.2%	
LOD	~0.1 μg/mL	
LOQ	~0.3 μg/mL	

Note: The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Quantification of Guaijaverin in a Sample of Psidium guajava Leaf Extract

Sample	Retention Time (min)	Peak Area	Concentration (µg/mL)	Amount in Plant Material (mg/g)
Guaijaverin Standard (10 μg/mL)	15.2	125430	10.0	-
P. guajava Extract	15.3	87650	6.99	0.699



Calculation: Amount (mg/g) = (Concentration from HPLC (μ g/mL) x Final Volume of Extract (mL)) / (Initial Weight of Plant Material (g) x 1000)

Mandatory Visualization

Caption: Experimental workflow for the quantification of **guaijaverin** in plant extracts.

Conclusion

The HPLC-DAD method described in this application note is a reliable and robust technique for the quantification of **guaijaverin** in plant extracts. The method demonstrates good linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical and nutraceutical industries. The detailed protocol provides a solid foundation for researchers to implement this method for the analysis of **guaijaverin** in various plant matrices.

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References

- 1. researchgate.net [researchgate.net]
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